2-Chloro-N-(4-(5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl)phenyl)acetamide
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Overview
Description
. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core triazole ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or aldehyde. Subsequent chlorination and acylation steps are then performed to introduce the chloro and acetamide groups, respectively.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloroformate or chloroamide derivative.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: : Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed
Oxidation: : Chloroformate or chloroamide derivatives.
Reduction: : Amines.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery and material science.
Biology
Medicine
The compound's potential as a therapeutic agent lies in its ability to modulate biological pathways. It can be explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide: : This compound shares structural similarities but has a nitro group instead of the triazole ring.
MI-2 (MALT1 inhibitor): : Another MALT1 inhibitor with a similar mechanism of action but different substituents.
Uniqueness
The uniqueness of 2-Chloro-N-(4-(5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl)phenyl)acetamide lies in its specific combination of functional groups and its ability to selectively inhibit MALT1, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGQZBSEMDPQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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